molecular formula C18H32O16 B1142568 Gal-beta1,4gal-beta1,4glc CAS No. 118396-93-3

Gal-beta1,4gal-beta1,4glc

Cat. No.: B1142568
CAS No.: 118396-93-3
M. Wt: 504.44
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galactose-beta1,4-Galactose-beta1,4-Glucose involves the enzymatic transfer of galactose from UDP-galactose to N-acetylglucosamine (GlcNAc) molecules. This reaction is catalyzed by the enzyme beta-1,4-galactosyltransferase (B4GALT1) in the presence of a manganese ion (Mn2+) . The reaction conditions typically include a buffered solution with optimal pH and temperature to ensure enzyme activity.

Industrial Production Methods

Industrial production of Galactose-beta1,4-Galactose-beta1,4-Glucose can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary enzymes. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Galactose-beta1,4-Galactose-beta1,4-Glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH .

Major Products

The major products formed from these reactions include galactonic acid, glucitol, and various substituted derivatives of the original trisaccharide .

Scientific Research Applications

Galactose-beta1,4-Galactose-beta1,4-Glucose has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Galactose-beta1,4-Galactose-beta1,4-Glucose involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for beta-1,4-galactosyltransferase, facilitating the transfer of galactose units to acceptor molecules. This process is crucial for the synthesis of complex glycans and glycoproteins, which are essential for various cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Galactose-beta1,4-Galactose-beta1,4-Glucose include:

Uniqueness

What sets Galactose-beta1,4-Galactose-beta1,4-Glucose apart is its unique trisaccharide structure, which provides distinct biochemical properties and functions. Its ability to participate in specific glycosylation reactions makes it a valuable compound in both research and industrial applications .

Biological Activity

Gal-beta1,4gal-beta1,4glc, also known as Galactose-beta1,4-Galactose-beta1,4-Glucose, is a trisaccharide that plays a significant role in various biological processes. This article explores its biological activity, synthesis methods, and implications in research and medicine.

Structure and Synthesis

This compound is composed of two galactose units linked by a beta-1,4-glycosidic bond to a glucose unit. The synthesis of this compound typically involves the enzymatic transfer of galactose from UDP-galactose to N-acetylglucosamine (GlcNAc) molecules, catalyzed by beta-1,4-galactosyltransferase (B4GALT1) in the presence of manganese ions (Mn²+) .

Synthetic Routes:

  • Enzymatic Synthesis: Utilizes recombinant enzymes in controlled bioreactor conditions.
  • Chemical Synthesis: Involves classical organic synthesis techniques.

Biological Functions

This compound is integral to several biological activities:

  • Cell-Cell Recognition: It plays a crucial role in cellular interactions and signaling pathways. This trisaccharide is involved in the recognition processes between cells and pathogens .
  • Glycosylation Reactions: Acts as a substrate for glycosyltransferases, facilitating the formation of complex glycans essential for cellular functions .
  • Role in Pathogen Interaction: Certain pathogens exploit glycan structures like this compound for adhesion and invasion into host cells .

Case Studies

  • Lectin Binding Studies:
    • Research has shown that lectins such as MytiLec from bivalves exhibit cytotoxic activity against cancer cell lines expressing specific glycolipids that include this compound. These interactions can lead to apoptosis in targeted cells .
  • Glycosphingolipid Interactions:
    • Studies on bacteria binding to glycolipids demonstrated that compounds containing the this compound structure are critical for bacterial adhesion to host cells . This has implications for understanding infections caused by pathogens like Pseudomonas aeruginosa.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

  • Enzyme Interaction: It serves as a substrate for glycosyltransferases which facilitate the transfer of sugar moieties onto proteins and lipids.
  • Receptor Binding: The compound can bind to lectins and other glycan-binding proteins on cell surfaces, influencing various signaling pathways .

Comparison with Similar Compounds

CompoundStructureBiological Activity
LactoseGal(β1-4)GlcEnergy source; involved in lactose metabolism
N-acetyllactosamineGal(β1-4)GlcNAcCell recognition; immunological responses
Gal-alpha(1-4)Gal-beta(1-4)GlcGal(α1-4)Gal(β1-4)GlcPathogen adhesion; involved in immune evasion

Properties

IUPAC Name

(3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15+,16-,17?,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-LYKNOEGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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